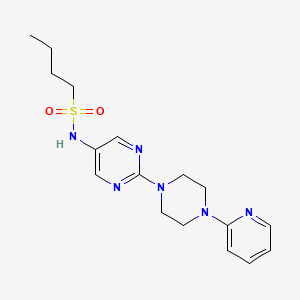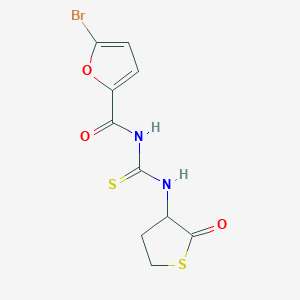
5-bromo-N-((2-oxotetrahydrothiophen-3-yl)carbamothioyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-bromo-N-((2-oxotetrahydrothiophen-3-yl)carbamothioyl)furan-2-carboxamide” is an organic compound . It is a valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Chemical Reactions Analysis
The chemical reactions involving “this compound” could include various transformations such as oxidations, aminations, halogenations, and C–C-bond-formations .Scientific Research Applications
Synthesis and Antibacterial Activities
Furan-2-carboxamide and its derivatives, including 5-bromo-furan-2-carboxamide, are synthesized through reactions involving furan-2-carbonyl chloride and various anilines or amides. These compounds have been explored for their antibacterial properties against drug-resistant bacteria strains such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. Notably, N-(4-bromophenyl)furan-2-carboxamide showed significant effectiveness, particularly against NDM-positive A. baumannii. Computational approaches validated these findings, highlighting the molecular interactions and stability at the active sites (Siddiqa et al., 2022).
Antimicrobial Evaluation
Further studies on furan-2-carboxamide derivatives, including those with a 5-bromo-furan-2-carboxamide moiety, emphasized their antimicrobial potential. These compounds, characterized through various spectroscopic techniques and X-ray structures, exhibited noteworthy antibacterial and antifungal activities. The presence of functional groups like amide, 2,4-dinitrophenylhydrazone, and thiosemicarbazone contributed to their bioactivity, with certain compounds showing moderate to high activity against specific strains of bacteria and fungi (Sweidan et al., 2021).
Heterocyclic Compounds and Antimicrobial Activity
Derivatives of 5-bromo-2,3-di(furan-2-yl)-1h-indole, a close relative of 5-bromo-furan-2-carboxamide, have demonstrated substantial antimicrobial activity. Synthesized compounds based on this moiety, especially when involving heterocyclic structures, showed high antibacterial activity against various bacterial and fungal strains. These findings underscore the pharmaceutical potential of such compounds, particularly as novel antimicrobial agents (Mageed, El- Ezabi, & Khaled, 2021).
Future Directions
The future directions for “5-bromo-N-((2-oxotetrahydrothiophen-3-yl)carbamothioyl)furan-2-carboxamide” could involve further development of the synthesis process, particularly the protodeboronation step . Additionally, more research could be conducted to fully understand its mechanism of action and potential applications.
properties
IUPAC Name |
5-bromo-N-[(2-oxothiolan-3-yl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3S2/c11-7-2-1-6(16-7)8(14)13-10(17)12-5-3-4-18-9(5)15/h1-2,5H,3-4H2,(H2,12,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXMQOHDFFODGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=S)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2651656.png)
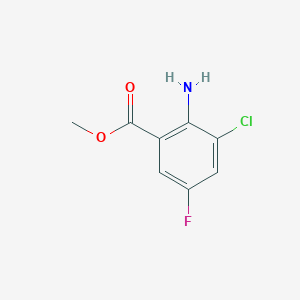
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2651658.png)
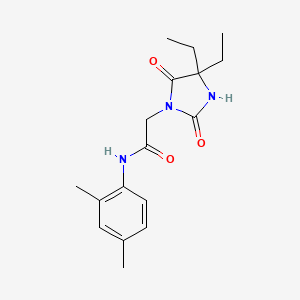
![7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2651660.png)
![Benzo[d]thiazol-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2651662.png)
![4-Amino-3-[(dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B2651665.png)
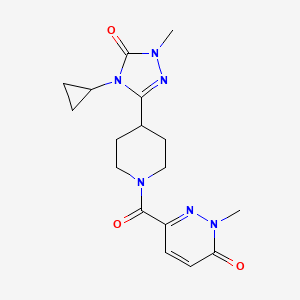
![3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B2651667.png)

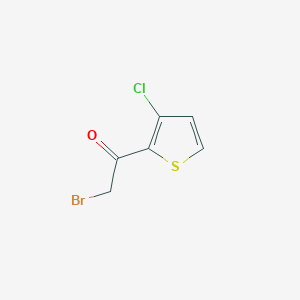
![2-(4-ethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2651676.png)
